Product packaging for Amino[3-(benzyloxy)phenyl]acetonitrile(Cat. No.:CAS No. 764587-43-1)

Amino[3-(benzyloxy)phenyl]acetonitrile

Cat. No.: B3153733
CAS No.: 764587-43-1
M. Wt: 238.28 g/mol
InChI Key: GLYAAOZSQITIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino[3-(benzyloxy)phenyl]acetonitrile is a chemical building block for research. This product is for Research Use Only. Not for human or veterinary use. Disclaimer: Specific data for this compound is limited. The following description is based on its high structural similarity to documented compounds like 2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile (CAS 40658-55-7) and 2-(3-(Benzyloxy)phenyl)acetonitrile (CAS 20967-96-8) . It serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The presence of both an amino group and a nitrile group on a benzyloxy-substituted phenyl core provides two distinct reactive sites for chemical modification, making it a valuable scaffold for constructing more complex molecules . Researchers can utilize the nitrile moiety for hydrolysis to carboxylic acids or conversion into other functional groups like amides or tetrazoles. The aromatic amino group can undergo electrophilic substitution or serve as a handle for diazotization reactions and the synthesis of heterocyclic compounds. The benzyloxy protecting group on the phenol can be selectively removed under mild hydrogenation conditions, offering a strategic step in multi-step synthesis . This compound is particularly relevant in medicinal chemistry for the development of new active substances. Safety and Handling: Based on its structural analogs, this compound is expected to require careful handling . Standard safety precautions should include the use of personal protective equipment and operating within a well-ventilated fume hood. Refer to the Safety Data Sheet for detailed hazard and handling information. Storage: For prolonged stability, it is recommended to store this product in a sealed container under an inert atmosphere, and optionally at cool temperatures (e.g., 2-8°C) and in a dark place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B3153733 Amino[3-(benzyloxy)phenyl]acetonitrile CAS No. 764587-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-phenylmethoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9,15H,11,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYAAOZSQITIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Pathways of Amino 3 Benzyloxy Phenyl Acetonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group in organic synthesis. nih.gov Its carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity is the basis for its conversion into various other functional groups, primarily amines, amides, and carboxylic acids. nih.govlibretexts.org

Reductions Leading to Amine Derivatives

The reduction of the nitrile group is a fundamental transformation that yields primary amines. This conversion is of significant industrial importance for the synthesis of intermediates for pharmaceuticals and agrochemicals. researchgate.net The process involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. researchgate.net This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. researchgate.net

Catalysts: A variety of heterogeneous transition metal catalysts are effective for this transformation. Non-noble metal catalysts, such as those based on nickel (e.g., Ni/NiO@C), are gaining prominence due to their cost-effectiveness and efficiency. rsc.org Palladium on carbon (Pd/C) is also a common catalyst, though it can sometimes promote hydrogenolysis, leading to cleavage of other bonds in the molecule. researchgate.net For instance, the hydrogenation of benzonitrile (B105546) over Pd/C can yield benzylamine, which may further undergo hydrogenolysis to form toluene. researchgate.net

Reaction Conditions: The reaction is typically carried out under relatively mild to moderate conditions. For example, using a carbon-coated nickel catalyst, aromatic nitriles can be hydrogenated at 120 °C and 10 bar of H₂ pressure, achieving high conversion and selectivity to the primary amine. rsc.org The use of a solvent and additives like ammonia (B1221849) can be crucial to suppress the formation of secondary and tertiary amine byproducts, which arise from the reaction of the initially formed primary amine with intermediate imines. google.com Continuous flow reactors are also being implemented for these hydrogenations, offering advantages in mass and heat transfer and catalyst recyclability for industrial applications. rsc.orgrsc.org

Catalyst SystemSubstrate TypeConditionsProductConversion/Selectivity
Ni/NiO@CAromatic Nitriles120 °C, 10 bar H₂, 4 hPrimary Amines>99% Conversion, up to 98% Selectivity rsc.org
Pd/C (5 wt%)BenzonitrileAutoclave, H₂BenzylamineFirst-order kinetics researchgate.net
Ruthenium-basedAromatic NitrilesIsopropanol (solvent & H-source)Primary AminesContinuous flow method organic-chemistry.org

Chemical hydrides offer an alternative to catalytic hydrogenation for the reduction of nitriles. These reagents act as a source of nucleophilic hydride ions (H⁻) that attack the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting a wide range of nitriles to primary amines. libretexts.orgopenstax.org The mechanism involves an initial nucleophilic attack by a hydride ion to form an imine anion. This intermediate is stabilized by complexation with the aluminum species, allowing for a second hydride addition. openstax.orglibretexts.org The resulting dianion is then protonated upon aqueous workup to yield the primary amine. libretexts.orgopenstax.org

Borane-Based Reagents: Diisopropylaminoborane, often used with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), is effective for reducing various aliphatic and aromatic nitriles to primary amines in high yields. organic-chemistry.orgresearchgate.net Ammonia borane (B79455) has also been shown to reduce nitriles under thermal conditions without a catalyst. organic-chemistry.org

Samarium(II) Iodide (SmI₂): Activated samarium diiodide is a single-electron transfer reagent that can reduce nitriles to primary amines under mild conditions with excellent functional group tolerance. organic-chemistry.org

ReagentKey FeaturesMechanism
Lithium Aluminum Hydride (LiAlH₄)Powerful, widely applicableNucleophilic hydride addition (x2), then hydrolysis openstax.orglibretexts.org
Diisopropylaminoborane/LiBH₄Reduces a large variety of nitrilesHydride transfer organic-chemistry.orgresearchgate.net
Samarium(II) Iodide (SmI₂)Mild conditions, high functional toleranceSingle Electron Transfer (SET) organic-chemistry.org

Hydrolytic Pathways to Carboxylic Acid and Amide Analogues

The hydrolysis of nitriles is a fundamental reaction that converts the cyano group into a carboxylic acid or an amide, depending on the reaction conditions. chemistrysteps.comlibretexts.org This transformation typically requires heating with aqueous acid or base, as the reaction with water alone is extremely slow. libretexts.orgweebly.com

Both acidic and basic conditions facilitate the hydrolysis of nitriles, proceeding through an amide intermediate. chemistrysteps.comweebly.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid (HCl) and heat, the nitrile is first protonated on the nitrogen atom. chemistrysteps.comyoutube.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com The resulting intermediate tautomerizes to an amide. chemistrysteps.com Under the reaction conditions, the amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org For α-aminonitriles, this method can be used to produce α-amino acids. orgsyn.org

Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with sodium hydroxide (B78521) (NaOH) solution, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.comweebly.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, a final acidification step is required. libretexts.org It is possible to selectively stop the reaction at the primary amide stage under milder alkaline conditions, for example, using NaOH in a methanol/dioxane mixture. arkat-usa.org

Enzymes, particularly from the hydrolase class, offer a green and highly selective alternative for nitrile transformation under mild conditions. nih.gov Nitrilase and nitrile hydratase enzymes are specifically employed for this purpose.

Nitrile Hydratases: These enzymes catalyze the hydration of a nitrile to the corresponding amide. This method is noted for its high selectivity and ability to operate under mild pH and temperature, preventing the formation of byproducts often seen in chemical hydrolysis.

Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia, without the intermediate formation of an amide. This biocatalytic route is highly efficient and environmentally friendly. The application of such enzymes can be a key step in the synthesis of valuable compounds, including noncanonical amino acids which are of interest in biocatalysis research. nih.gov

Nucleophilic Addition Reactions at the Nitrile Carbon

The nitrile group, characterized by a carbon-nitrogen triple bond, is a key functional group in Amino[3-(benzyloxy)phenyl]acetonitrile that participates in various nucleophilic addition reactions. The electrophilic nature of the nitrile carbon makes it a target for a range of nucleophiles.

The reaction of α-aminonitriles with organometallic reagents like Grignard reagents (RMgX) is a significant method for forming carbon-carbon bonds. oup.comchemistrysteps.commasterorganicchemistry.com When this compound is treated with a Grignard reagent, the nucleophilic alkyl or aryl group of the organometallic compound attacks the electrophilic carbon of the nitrile. chemistrysteps.commasterorganicchemistry.com This addition leads to the formation of an intermediate imine magnesium salt. masterorganicchemistry.com

Subsequent acidic hydrolysis of this intermediate is crucial. The imine is converted into a ketone, yielding an α-amino ketone. chemistrysteps.commasterorganicchemistry.com For instance, reacting this compound with methylmagnesium bromide would, after hydrolysis, produce 1-amino-1-[3-(benzyloxy)phenyl]propan-2-one. It is important to note that the presence of the α-amino group can influence the reaction. If the amino group is primary or secondary (possessing an active hydrogen), the Grignard reagent might act as a base, deprotonating the nitrogen instead of attacking the nitrile carbon. oup.com However, in cases where the amino group is protected (e.g., as a tertiary amine), the nucleophilic addition to the nitrile proceeds more cleanly. oup.com The reaction is typically quenched with a mild acid source like an aqueous solution of ammonium chloride to hydrolyze the intermediate. nih.gov

The nitrile group's triple bond in this compound can participate in cycloaddition reactions, providing a pathway to synthesize heterocyclic compounds. researchgate.net A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. uchicago.edunih.gov This reaction, often referred to as the Huisgen cycloaddition, involves treating the nitrile with an azide, such as sodium azide, frequently in the presence of a Lewis acid catalyst like zinc chloride or an ammonium salt. uchicago.edu The product of this reaction with this compound would be 5-({amino[3-(benzyloxy)phenyl]methyl})-1H-tetrazole. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.

Another, less common, type of cycloaddition is the [2+2+2] cycloaddition. beilstein-journals.org This reaction, typically catalyzed by transition metals like rhodium(I), could potentially involve the reaction of the nitrile with two alkyne molecules to construct a substituted pyridine (B92270) ring. beilstein-journals.org While specific examples with this compound are not prevalent, the general reactivity pattern of nitriles suggests this possibility for creating complex heterocyclic architectures. organic-chemistry.org

Chemical Behavior and Reactions of the Alpha-Amino Group

The alpha-amino group is a primary amine, rendering it nucleophilic and basic. This functionality is central to many derivatization strategies for this compound.

The primary amino group of this compound readily undergoes acylation to form amide bonds. libretexts.org This reaction is fundamental for protecting the amino group or for building more complex molecular structures. Acylation can be achieved using various reagents, such as acid chlorides or acid anhydrides, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct (e.g., HCl).

For example, treatment with acetyl chloride would yield N-{1-cyano-1-[3-(benzyloxy)phenyl]methyl}acetamide. Alternatively, carboxylic acids can be coupled directly with the amino group using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is widely used in peptide synthesis and is known for its mild conditions. acs.org

Acylating Agent Coupling Agent/Base Product Example
Acetyl ChlorideTriethylamineN-(1-cyano-1-(3-(benzyloxy)phenyl)methyl)acetamide
Acetic AnhydridePyridineN-(1-cyano-1-(3-(benzyloxy)phenyl)methyl)acetamide
Benzoic AcidDCC/EDCN-(1-cyano-1-(3-(benzyloxy)phenyl)methyl)benzamide

The nucleophilic nitrogen of the amino group can be alkylated using alkylating agents like alkyl halides. google.comresearchgate.net This reaction can lead to the formation of secondary and tertiary amines. For instance, reacting this compound with an alkyl halide such as methyl iodide would yield the corresponding N-methyl and, with excess reagent, N,N-dimethyl derivatives. The reaction conditions, including the choice of base and solvent, can be tuned to favor mono- or di-alkylation.

Reductive amination provides another route for alkylation. researchgate.net This involves the initial condensation of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine using a reducing agent like sodium borohydride. This two-step, one-pot procedure is a highly effective method for creating substituted amines. Hydrogen-borrowing catalysis, using alcohols as alkylating agents in the presence of an iridium catalyst, represents a greener alternative for N-alkylation. researchgate.netnih.gov

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, typically forming a new carbon-nitrogen double bond with the elimination of water. libretexts.org A classic example is the reaction with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org For instance, condensing this compound with benzaldehyde, often under acidic catalysis to facilitate dehydration, would produce N-benzylidene-amino[3-(benzyloxy)phenyl]acetonitrile. ijcce.ac.irresearchgate.net

These condensation reactions are often reversible. nih.gov The amino group can also react with other electrophilic partners. For example, condensation with 2-cyanobenzothiazole (CBT) derivatives is a known method for labeling N-terminal cysteine residues on proteins, highlighting the reactivity of 1,2-aminothiol structures. nih.gov While not a direct reaction of the isolated amino group, it showcases the types of condensation chemistry that aminonitrile structures can be involved in, particularly in biocompatible contexts. nih.gov

Reactant Reaction Type Product Type
Aldehyde (e.g., Benzaldehyde)CondensationImine (Schiff Base)
Ketone (e.g., Acetone)CondensationImine (Schiff Base)
β-Dicarbonyl CompoundCondensationEnamine/Heterocycle

Reactivity and Strategic Utility of the Benzyloxy Phenyl Moiety

The benzyloxy phenyl moiety within the this compound structure is a critical determinant of the molecule's chemical behavior and its utility in synthetic strategies. The benzyl (B1604629) group serves as a protecting group for the phenolic hydroxyl function, which can be selectively removed under specific conditions. Furthermore, its electronic and steric properties significantly influence the reactivity of the aromatic ring and adjacent functional groups.

Selective Deprotection Strategies for the Benzyloxy Group

The benzyl ether linkage is widely used in organic synthesis due to its relative stability to a range of reaction conditions and the variety of methods available for its cleavage. The removal of the benzyl group from the 3-hydroxyphenyl portion of the molecule is a key step in many synthetic routes, unmasking the phenol (B47542) for further functionalization. Common strategies focus on hydrogenolysis, acid-catalyzed cleavage, or oxidation. organic-chemistry.org

Catalytic hydrogenolysis is the most prevalent method for benzyl ether deprotection. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). organic-chemistry.org This method is highly efficient and generally provides clean conversion to the corresponding phenol and toluene. organic-chemistry.org To avoid the use of pressurized hydrogen gas cylinders, user-friendly methods for the in situ generation of hydrogen have been developed, such as the use of sodium borohydride (NaBH₄) with catalytic Pd-C in methanol. researchgate.net This system has been shown to rapidly deprotect both N-benzyloxycarbonyl (Cbz) and benzyl ester groups. researchgate.netsemanticscholar.org For substrates containing other reducible functional groups, such as alkenes or alkynes, catalytic transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium formate (B1220265) can be employed to achieve selective deprotection. organic-chemistry.orgsemanticscholar.org

While effective, hydrogenolysis is incompatible with molecules containing other reducible functionalities, such as alkynes or certain sulfur-containing groups. In such cases, alternative deprotection methods are required. Cleavage using strong Lewis or Brønsted acids is possible but is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Oxidative cleavage offers another alternative. For instance, p-methoxybenzyl (PMB) ethers, which are electronically enriched, can be selectively cleaved using single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Deprotection MethodReagents and ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C, in a solvent like MeOH or EtOAcHigh efficiency, clean reaction, mild conditions.Incompatible with other reducible groups (alkenes, alkynes, nitro groups). organic-chemistry.org
Transfer Hydrogenolysis Ammonium formate or 1,4-cyclohexadiene, Pd/CAvoids pressurized H₂ gas, can be more selective. organic-chemistry.orgsemanticscholar.orgMay be slower than direct hydrogenation.
In Situ Hydrogen Generation NaBH₄, Pd/C, in MeOHRapid, avoids H₂ gas cylinder, user-friendly. researchgate.netsemanticscholar.orgNaBH₄ can reduce other functional groups.
Acid-Catalyzed Cleavage Strong acids (e.g., TFA, TMSI)Useful when hydrogenation is not feasible.Harsh conditions, limited substrate scope. organic-chemistry.orgacs.org
Oxidative Cleavage DDQ (for activated benzyl ethers like PMB)Orthogonal to hydrogenolysis and acidolysis.Typically requires electron-rich benzyl groups. organic-chemistry.org

Influence on Regioselectivity and Electronic Properties within Molecular Transformations

The benzyloxy group exerts a significant influence on the electronic properties of the phenyl ring, which in turn dictates the regioselectivity of its reactions. The ether oxygen atom acts as an electron-donating group through resonance, increasing the electron density at the ortho and para positions of the aromatic ring. This activation makes the ring more susceptible to electrophilic aromatic substitution at these positions.

Computational studies on related systems have quantified the impact of benzyl protecting groups on electronic properties. The substitution of electron-withdrawing benzoyl groups with electron-donating benzyl groups can significantly alter charge distribution, which increases the nucleophilicity of nearby hydroxyl groups. tandfonline.com This underlying electronic influence is critical in directing molecular transformations. In the context of this compound, the benzyloxy group at the meta-position relative to the aminonitrile substituent activates the positions ortho and para to itself (positions 2, 4, and 6 of the ring).

The steric bulk of the benzyloxy group also plays a crucial role in directing the outcome of reactions by hindering approach to the positions ortho to its point of attachment. Research on benzyloxy-substituted indole (B1671886) derivatives has shown that the position of the benzyloxy group is critical for biological activity, highlighting the combined influence of electronic and steric factors. nih.gov Similarly, in a series of chalcone (B49325) inhibitors, a para-positioned benzyloxy group conferred greater biological activity than an ortho-positioned one, demonstrating that its placement has a profound effect on how the molecule interacts with its target. nih.gov

Recent studies on the dearomatization of 2-arylphenyl benzyl ethers have shown that the benzyloxy group can enable unprecedented reactivity. Under thermal conditions following α-lithiation, the benzylic anion can participate in an intramolecular carbolithiation of the adjacent non-activated phenyl ring, demonstrating a powerful directing effect that governs the regioselectivity of the transformation. acs.org

PropertyInfluence on Phenyl RingConsequence in Molecular Transformations
Electronic Effect Electron-donating via resonance (mesomeric effect).Activates the ring toward electrophilic aromatic substitution, primarily at positions ortho and para to the benzyloxy group. tandfonline.com
Steric Effect The bulky benzyl group can hinder access to the ortho positions (positions 2 and 4).Can direct incoming reagents to the less hindered para position (position 6), influencing regioselectivity. nih.gov
Reactivity Directing Can participate in or direct intramolecular reactions, such as cyclizations or rearrangements.Enables complex transformations like the dearomative cyclization of non-activated aryl rings. acs.org

Advanced Mechanistic Investigations of this compound Transformations

The synthesis and subsequent reactions of this compound involve multi-step processes with several potential intermediates and transition states. Understanding these intricate pathways requires a combination of experimental and computational approaches to map out the reaction coordinates and identify key transient species.

Experimental Identification and Characterization of Reaction Intermediates

The formation of α-aminonitriles like this compound is most commonly achieved through the Strecker reaction, a three-component reaction involving an aldehyde, ammonia (or an amine), and a cyanide source. mdpi.comwikipedia.org The generally accepted mechanism proceeds through key intermediates. Initially, the aldehyde reacts with ammonia to form a hemiaminal or aminomethanol (B12090428) intermediate. wikipedia.orgnih.gov This intermediate then dehydrates to form an imine or an iminium ion. wikipedia.org Nucleophilic attack of the cyanide ion on the imine carbon yields the final α-aminonitrile product. mdpi.comwikipedia.org

While many intermediates in the Strecker pathway are transient and difficult to isolate, recent advanced experimental techniques have enabled their direct observation. In a landmark study, the key hemiaminal intermediate, aminomethanol (NH₂CH₂OH), was successfully prepared, isolated, and characterized. nih.gov This was achieved by exposing low-temperature ices of methylamine (B109427) and oxygen to energetic electrons, with the product identified using isomer-selective photoionization time-of-flight mass spectrometry. nih.gov The experimental identification of this elusive intermediate provides strong evidence for the proposed first step of the Strecker synthesis. nih.gov

The α-aminonitrile product itself is often a stable intermediate that can be isolated and used in further chemical transformations. nih.gov For instance, aminonitriles can react with aminothiols to form thiazolines, which can subsequently be hydrolyzed to dipeptides, showcasing the role of the aminonitrile as a pivotal intermediate in prebiotic peptide formation pathways. nih.gov

Reaction PathwayKey IntermediateMethod of Identification/CharacterizationSignificance
Strecker Synthesis Aminomethanol (Hemiaminal)Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) after formation in low-temperature ices. nih.govFirst experimental identification of the key initial intermediate, confirming a long-held mechanistic hypothesis. nih.gov
Strecker Synthesis Imine / Iminium IonInferred from kinetic studies and trapping experiments; formation promoted by catalysts. mdpi.comThe electrophilic species that reacts with the cyanide nucleophile. wikipedia.org
Peptide Formation α-AminonitrileStandard spectroscopic methods (NMR, MS); often isolated as a stable product. nih.govnih.govA stable precursor for the synthesis of amino acids and peptides. nih.govresearchgate.net

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed map of the reaction energy landscape.

Computational studies have been applied to understand the reactivity of molecules containing both aminonitrile and benzyl ether functionalities. For example, in the reaction of aminonitriles with aminothiols, computational analysis of the cyclization step revealed a low-energy transition state (activation energy of 6.6 kcal/mol), indicating a rapid and favorable exocyclic ring-closing process. nih.gov This confirmed that the observed product was the result of a swift cyclization from a precursor intermediate. nih.gov

More complex mechanistic puzzles, such as the chemodivergent reactivity of 2-arylphenyl benzyl ethers, have been unraveled through a combination of experimental and computational work. acs.org These studies revealed a thermally controlled trifurcation of the reaction mechanism, where subtle changes in temperature and time could steer the reaction toward one of three distinct products: a dearomatized benzochromene, a nih.govresearchgate.net-Wittig rearrangement product, or a benzyl migration product. acs.org Computational modeling of the transition states was crucial in explaining this delicate balance and identifying the kinetic and thermodynamic factors controlling the product distribution. acs.org

Furthermore, computational investigations into the photooxidative cyanation of amines to α-aminonitriles have shown that the energy gap between the molecular orbitals of the starting amine and the intermediate imine can predict relative reactivity. kfupm.edu.sa Such insights are valuable for optimizing reaction conditions and predicting the outcomes for different substrates.

System/Reaction StudiedComputational MethodKey Findings
Aminonitrile Cyclization DFT (unspecified functional)Calculated a low activation energy (6.6 kcal/mol) for the transition state, confirming a rapid cyclization step. nih.gov
Photoxidative Cyanation of Amines DFT (unspecified functional)A high energy gap between the molecular orbitals of the amine and its imine intermediate correlated with higher reactivity. kfupm.edu.sa
Dearomatization of Benzyl Ethers DFT (B3LYP)Elucidated a complex trifurcated reaction pathway, identifying three distinct transition states and explaining the temperature-dependent product distribution. acs.org
Glycosyl Acceptor Reactivity DFT (M06-2X)Showed that replacing benzoyl with benzyl groups alters charge distribution and increases the nucleophilicity of adjacent hydroxyls. tandfonline.com

Applications in Organic Synthesis Beyond Direct Product Formation

Role as Precursors for Alpha-Amino Acids

The conversion of α-aminonitriles to α-amino acids is a fundamental transformation in organic chemistry, often forming a key step in the renowned Strecker synthesis. Amino[3-(benzyloxy)phenyl]acetonitrile serves as a direct precursor to 3-(benzyloxy)phenylglycine, a non-proteinogenic amino acid of interest in medicinal chemistry. The hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, yields the corresponding amino acid.

The generation of enantiomerically pure α-amino acids is of paramount importance in pharmaceutical development. Asymmetric synthesis strategies are therefore crucial. While direct asymmetric synthesis from this compound is a plausible approach, much of the research has focused on the asymmetric synthesis of arylglycines in general mdpi.com. Enzymatic strategies, in particular, offer a powerful tool for achieving high enantioselectivity. The use of enzymes, such as hydrolases, in kinetic resolutions has become a mature field for producing optically pure chiral compounds nih.govrsc.org. For instance, the enantioselective hydrolysis of N-acyl amino acids is a well-established method for obtaining both L- and D-amino acids with high enantiomeric excess harvard.edu. This approach could theoretically be applied to the racemic N-acylated derivative of 3-(benzyloxy)phenylglycine, which would be synthesized from this compound.

Another prominent method is the asymmetric Strecker synthesis, where a chiral auxiliary is employed to induce stereoselectivity during the formation of the aminonitrile itself. For example, (R)-phenylglycine amide has been used as a chiral auxiliary in diastereoselective Strecker reactions, leading to the synthesis of (S)-tert-leucine with high enantiomeric excess. This methodology highlights a potential route to enantiopure 3-(benzyloxy)phenylglycine starting from 3-(benzyloxy)benzaldehyde.

Table 1: Asymmetric Synthesis Strategies for α-Amino Acids
StrategyDescriptionKey FeaturesPotential Application to this compound
Enzymatic Kinetic Resolution Selective hydrolysis of one enantiomer of a racemic N-acyl amino acid by an enzyme (e.g., acylase).High enantioselectivity, mild reaction conditions.Hydrolysis of racemic N-acyl-3-(benzyloxy)phenylglycine.
Asymmetric Strecker Synthesis Use of a chiral auxiliary to direct the stereoselective addition of cyanide to an imine.Creates the chiral center during aminonitrile formation.Synthesis from 3-(benzyloxy)benzaldehyde using a chiral amine.
Catalytic Asymmetric Hydrogenation Hydrogenation of a prochiral enamide or imine precursor using a chiral catalyst.High turnover numbers and enantioselectivities.Hydrogenation of an appropriate prochiral precursor to 3-(benzyloxy)phenylglycine.

The industrial production of amino acids requires cost-effective and scalable synthetic routes. While the direct hydrolysis of this compound to produce racemic 3-(benzyloxy)phenylglycine is feasible, the large-scale synthesis of a single enantiomer presents greater challenges. Enzymatic resolutions are often favored in industrial settings due to their high selectivity and environmentally benign nature researchgate.netnih.gov. The development of robust and reusable enzyme preparations is a key consideration.

For large-scale enantiopure synthesis, a dynamic kinetic resolution process is highly desirable. In such a process, the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. While specific examples for 3-(benzyloxy)phenylglycine are not widely reported, the development of such processes for other amino acids suggests its potential applicability. Furthermore, the synthesis of β-amino acids, such as enantiopure β³-neopentylglycine, has been achieved on a large scale through resolution with chiral resolving agents, a strategy that could also be adapted for α-amino acids like 3-(benzyloxy)phenylglycine researchgate.net.

Building Blocks for Complex Heterocyclic Compounds

The amino and nitrile groups of this compound are ideally situated for participation in cyclization reactions, making it a valuable building block for a variety of heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science.

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are frequently found in the core structure of many pharmaceuticals. The synthesis of aminopyrazoles often involves the condensation of a β-ketonitrile or a related precursor with hydrazine (B178648) or its derivatives. For instance, 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized via the cyclization of chalcones with substituted phenylhydrazines nih.gov.

While a direct synthesis of a pyrazole (B372694) from this compound is not explicitly detailed in readily available literature, its structural motifs are amenable to such transformations. For example, it could potentially react with a suitable hydrazine derivative in a process analogous to the synthesis of 3(5)-amino-pyrazole derivatives, which are known to possess antitumor properties google.com. The general synthesis of 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles demonstrates the versatility of using substituted aryl precursors in these cyclizations nih.gov.

Beyond pyrazoles, this compound can theoretically serve as a precursor to a wide array of other nitrogen-containing heterocycles nih.gov. For example, the synthesis of substituted pyridines can be achieved through various condensation reactions orgsyn.orgnih.govyoutube.com. The development of novel synthetic routes to access diverse heterocyclic scaffolds is an active area of research. The synthesis of novel structural hybrids between aza-heterocycles and other molecular fragments, such as azelaic acid, highlights the modular approach often employed in drug discovery nih.gov.

The synthesis of 3-benzyl and allyl isoindolinones through palladium-catalyzed reactions of enamides demonstrates the formation of complex nitrogenous heterocycles, some of which are precursors to pharmaceutical agents rsc.org. The amino group of this compound could potentially be acylated and then participate in similar cyclization strategies.

Table 2: Potential Heterocyclic Systems from this compound
Heterocycle ClassGeneral Synthetic ApproachPotential Role of this compound
Pyrazoles Condensation of a β-functionalized nitrile with hydrazine.Could serve as the nitrile-containing component after suitable modification.
Pyridines Multi-component reactions involving an amine, a dicarbonyl compound, and an aldehyde or nitrile.Could provide the amine and part of the carbon backbone.
Isoindolinones Intramolecular cyclization of N-substituted benzamides.The amino group could be functionalized to enable cyclization onto the phenyl ring.
Quinazolinones Condensation of anthranilic acid derivatives with various reagents.Could be a precursor to a substituted anthranilic acid derivative.

Precursors for Other Complex Nitrogenous Molecules

The reactivity of this compound is not limited to the formation of amino acids and simple heterocycles. It can also be envisioned as a starting material for more elaborate nitrogen-containing molecules, including macrocycles and other bioactive compounds.

Nitrogen-containing macrocycles are of significant interest due to their ability to act as receptors, sensors, and catalysts mdpi.comnih.govresearchgate.netgoogle.comscispace.com. The synthesis of these large ring systems often relies on the stepwise or one-pot condensation of smaller, functionalized building blocks. The amino group of this compound could be incorporated into a larger linear precursor that is subsequently cyclized to form a macrocycle.

Furthermore, the combination of the aromatic ring, the amino group, and the nitrile function makes this compound a potential precursor for various bioactive molecules. For instance, α-amidoalkyl sulfones, which can be derived from amino acids or their nitrile precursors, are versatile reagents in organic synthesis acs.org. The synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones, which have shown potential biomedicinal interest, involves radical cross-coupling reactions where a substituted phenyl group is a key component nih.gov. The 3-(benzyloxy)phenyl moiety of the title compound makes it a relevant starting point for similar complex structures.

Contributions to Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. These reactions are highly valued for their ability to generate extensive libraries of structurally diverse compounds, which is a significant advantage in fields like medicinal chemistry and materials science. The core principle of MCRs lies in their convergent nature and high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Prominent examples of MCRs include the Passerini and Ugi reactions, which are based on the unique reactivity of isocyanides. The Passerini reaction, first described in 1921, combines an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides. The Ugi reaction, a four-component reaction, expands on this by reacting an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acetamido carboxamides. These reactions and others, such as the Biginelli reaction for synthesizing dihydropyrimidines, are instrumental in creating diverse heterocyclic scaffolds.

While the utility of MCRs in generating molecular diversity is well-established, a detailed survey of scientific literature does not currently provide specific examples of This compound being utilized as a primary component in well-known multi-component reactions. The potential of this compound as a building block in MCRs for creating novel molecular frameworks remains an area for future exploration. The presence of an amino group, a nitrile function, and a substituted phenyl ring suggests that it could, in principle, participate in various MCRs to generate a range of complex products. However, specific research findings detailing such applications are not presently available.

Interactive Data Table: Key Multi-Component Reactions

The following table summarizes key features of prominent multi-component reactions that are central to the generation of molecular diversity. Although direct participation of this compound is not documented, this table illustrates the types of transformations where such a molecule or its derivatives could potentially be employed.

Reaction NameComponentsProduct ClassKey Features
Passerini Reaction Isocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy AmideFirst isocyanide-based MCR; High atom economy.
Ugi Reaction Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acetamido CarboxamideFour-component reaction; Creates peptide-like structures.
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneImportant for synthesis of heterocyclic compounds.
Hantzsch Dihydropyridine Synthesis Aldehyde, 2 eq. β-Ketoester, Ammonia (B1221849)DihydropyridineClassic MCR for synthesis of 1,4-dihydropyridines.
Mannich Reaction Aldehyde, Amine, Carbonyl Compoundβ-Amino Carbonyl CompoundForms a carbon-carbon bond via an amino methyl group.

Advanced Spectroscopic and Analytical Characterization of Amino 3 Benzyloxy Phenyl Acetonitrile

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are the cornerstone of molecular structure determination in organic chemistry. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic and nuclear environments within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment, connectivity, and stereochemistry of the atoms.

For Amino[3-(benzyloxy)phenyl]acetonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methine proton adjacent to the amino and cyano groups, and the amino protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl rings.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (C₆H₅-CH₂) 7.2-7.4 Multiplet -
Aromatic Protons (-O-C₆H₄-) 6.8-7.3 Multiplet -
Benzylic Protons (-O-CH₂-Ph) 5.1 Singlet -
Methine Proton (-CH(NH₂)-) 4.8 Singlet -

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The presence of the nitrile group (CN) is typically indicated by a signal in the downfield region of the spectrum.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quaternary Carbon (C-O) 158
Quaternary Carbon (C-CH) 140
Aromatic Carbons (C₆H₅-CH₂) 127-136
Aromatic Carbons (-O-C₆H₄-) 114-130
Nitrile Carbon (CN) 118
Benzylic Carbon (-O-CH₂-Ph) 70

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C≡N, C-O, and C=C bonds. The nitrile group's stretching frequency is a particularly sharp and diagnostically useful signal.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (N-H) Stretching 3300-3500 Medium, Broad
Aromatic C-H Stretching 3000-3100 Medium
Aliphatic C-H Stretching 2850-3000 Medium
Nitrile (C≡N) Stretching 2220-2260 Medium, Sharp
Aromatic C=C Stretching 1450-1600 Medium to Strong

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Upon ionization, this compound would produce a molecular ion peak ([M]⁺). The fragmentation pattern would likely involve cleavage of the benzylic C-O bond, loss of the cyano group, and other characteristic fragmentations of the aromatic rings.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z Value Proposed Fragment
[M]⁺ Molecular Ion
[M-HCN]⁺ Loss of hydrogen cyanide
[C₇H₇]⁺ Tropylium ion from benzyl (B1604629) group

The synthesis of α-aminonitriles can proceed through various intermediates, such as imines or iminium ions, which may be transient and difficult to isolate. Specialized spectroscopic techniques are often required to detect and characterize these elusive species. For instance, in-situ IR or NMR spectroscopy can be employed to monitor the reaction progress and identify the formation and consumption of intermediates in real-time. Advanced techniques like stopped-flow spectroscopy or flash photolysis coupled with spectroscopic detection could also be utilized to study the kinetics and mechanisms of reactions involving short-lived intermediates.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of their purity. researchgate.net The choice of chromatographic technique depends on the properties of the analyte and the matrix.

For this compound, which is an amino acid derivative, several chromatographic methods could be applicable. High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative purposes. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for purity analysis. The retention time of the compound would be a key parameter for its identification and quantification.

Thin-Layer Chromatography (TLC) offers a rapid and simple method for monitoring the progress of a reaction and for preliminary purity checks. cutm.ac.in The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. libretexts.org The spots can be visualized under UV light or by staining with a suitable reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot. youtube.comifsc.edu.br

Table of Chromatographic Methods:

Technique Stationary Phase Typical Mobile Phase Purpose
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase) Water/Acetonitrile Gradient Purity Assessment, Quantification, Preparative Separation
Thin-Layer Chromatography (TLC) Silica Gel Ethyl Acetate (B1210297)/Hexane Reaction Monitoring, Purity Check

X-Ray Crystallography for Solid-State Structural Determination

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The electron density map calculated from the diffraction data allows for the construction of a detailed 3D model of the molecule. This would unambiguously confirm the connectivity and stereochemistry of the compound.

Computational Chemistry and Theoretical Studies on Amino 3 Benzyloxy Phenyl Acetonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry of amino acid derivatives, providing data on bond lengths, bond angles, and dihedral angles. youtube.com These calculations can also elucidate the electronic structure by determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

The electronic properties of similar amino acid structures have been determined using various levels of theory, such as B3LYP with basis sets like 6-31G(d,p), to predict their behavior. youtube.comsemanticscholar.org For Amino[3-(benzyloxy)phenyl]acetonitrile, such calculations would reveal the influence of the benzyloxy and nitrile groups on the electronic environment of the aminophenylacetonitrile core.

Table 1: Hypothetical Calculated Geometric and Electronic Parameters for this compound

Parameter Value
Bond Lengths (Å)
C-CN 1.47
C-NH2 1.46
O-CH2 1.43
**Bond Angles (°) **
N-C-CN 110.5
C-O-CH2 117.8
Electronic Properties (eV)
HOMO Energy -6.2
LUMO Energy -1.1

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms and Energy Surfaces

Computational methods are powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. nih.gov This information is vital for understanding the feasibility and kinetics of a particular reaction pathway. For this compound, computational studies could investigate mechanisms of reactions such as nucleophilic substitution at the benzylic position or reactions involving the amino or nitrile groups.

Techniques like transition state theory, combined with quantum chemical calculations, can predict reaction rates and identify key intermediates. nih.gov These computational insights can guide experimental work by suggesting optimal reaction conditions and predicting potential side products.

Theoretical Investigations of Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the solid-state structure and biological activity of molecules. mdpi.comnih.gov Theoretical methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to characterize these non-covalent interactions. mdpi.com this compound possesses several potential hydrogen bond donors (the amino group) and acceptors (the nitrile nitrogen and the ether oxygen). researchgate.net

Computational studies can predict the geometry and strength of these hydrogen bonds, as well as how they contribute to the formation of larger supramolecular assemblies. researchgate.net The formation of intramolecular hydrogen bonds, which can influence the molecule's conformation, can also be investigated. nih.govrsc.org

Table 2: Hypothetical Hydrogen Bond Parameters for a Dimer of this compound

Donor Acceptor Distance (Å) Angle (°) Interaction Energy (kcal/mol)
N-H N≡C 2.1 170 -4.5

Note: The data in this table is hypothetical and illustrates the typical parameters used to characterize hydrogen bonds in computational studies.

Prediction of Reactivity and Selectivity Based on Electronic Properties

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity and selectivity of a molecule. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. youtube.com

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. semanticscholar.org For this compound, these calculations could predict the most likely sites for electrophilic or nucleophilic attack, thus guiding its synthetic transformations. For instance, the nitrogen of the amino group would be expected to be a primary site for electrophilic attack, while the carbon of the nitrile group could be susceptible to nucleophilic attack.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Ionization Potential (I) 6.2
Electron Affinity (A) 1.1
Chemical Potential (μ) -3.65
Chemical Hardness (η) 2.55

Note: This data is hypothetical and serves to illustrate the types of reactivity descriptors that can be computationally derived.

Green Chemistry and Sustainable Synthetic Approaches

Development of Environmentally Benign Synthetic Protocols

The traditional Strecker synthesis, a cornerstone for producing α-aminonitriles, often involves stoichiometric amounts of toxic cyanide sources and harsh reaction conditions. nih.govwikipedia.org Modern research has focused on developing greener alternatives that are safer, more efficient, and have a reduced environmental footprint. These advancements include the use of biocatalysis, electrochemical methods, alternative reaction media, and recyclable catalysts.

Application of Biocatalysis in Nitrile Transformations

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. nih.gov Nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, are of particular interest for the transformation of nitriles into valuable carboxylic acids and amides. openbiotechnologyjournal.comnih.govresearchgate.net While the direct enzymatic synthesis of Amino[3-(benzyloxy)phenyl]acetonitrile is not extensively documented, the application of these enzymes to related nitrile transformations highlights their potential.

Nitrilases can directly hydrolyze a nitrile group to a carboxylic acid in a single step. researchgate.net This is particularly relevant for the potential downstream conversion of this compound to the corresponding α-amino acid. The use of whole microbial cells or purified enzymes can circumvent the need for harsh acidic or basic hydrolysis conditions, which can lead to side reactions and waste generation. nih.gov Research has demonstrated the successful application of nitrilases for the production of various organic acids. openbiotechnologyjournal.com

The two-step enzymatic pathway involving nitrile hydratase and amidase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid. researchgate.net This pathway has been successfully employed in the large-scale industrial synthesis of compounds like acrylamide (B121943) and nicotinamide. researchgate.net The regio- and stereoselectivity of these enzymes are significant advantages, especially in the synthesis of chiral molecules. researchgate.net

Table 1: Overview of Nitrile-Metabolizing Enzymes and Their Applications

EnzymeTransformationAdvantages
Nitrilase Nitrile → Carboxylic AcidSingle-step reaction, avoids harsh chemicals. openbiotechnologyjournal.comresearchgate.net
Nitrile Hydratase Nitrile → AmidePart of a two-step hydrolysis pathway. researchgate.net
Amidase Amide → Carboxylic AcidCompletes the two-step hydrolysis pathway. researchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green alternative to conventional chemical redox reactions by using electricity as a "traceless" reagent, thereby minimizing the use of chemical oxidants or reductants and the associated waste. chemrxiv.orgnih.gov The electrochemical cyanation of imines, a key step in the Strecker synthesis of α-aminonitriles, has been an area of active research. chemrxiv.orgresearchgate.net This approach can be applied to the synthesis of this compound, starting from 3-(benzyloxy)benzaldehyde and a suitable amine.

Recent studies have explored various electrochemical methods for C-H bond cyanation of imine derivatives under catalyst-free conditions. chemrxiv.org For instance, acetonitrile (B52724) itself can serve as a non-toxic and effective cyanation reagent in an undivided cell with a carbon anode and a magnesium cathode. chemrxiv.org Other approaches have utilized 5-aminotetrazole (B145819) as a safer, electrochemically activated source of both electrophilic and nucleophilic cyanide, avoiding the direct handling of highly toxic cyanide salts. nih.gov The electrochemical generation of cyanide "on demand" enhances the safety and practicality of the process. nih.gov

The electrochemical oxidation of amines to form imines in situ, which can then undergo cyanation, is another promising green strategy. nih.govacs.org This method avoids the separate synthesis and isolation of the imine intermediate. The use of mediators like halogen ions can facilitate these transformations. acs.org

Utilization of Solvent-Free and Aqueous Reaction Media

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often flammable, toxic, and contribute to environmental pollution. Research has shown that the synthesis of α-aminonitriles can be effectively carried out under solvent-free conditions or in aqueous media. organic-chemistry.orgorganic-chemistry.org

Solvent-free Strecker reactions, often facilitated by a catalyst, can lead to high yields of α-aminonitriles with simplified work-up procedures and reduced waste. organic-chemistry.orgmdpi.com For example, the reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN) can proceed efficiently at room temperature without any solvent. organic-chemistry.org Organocatalysts such as sulfated polyborate and succinic acid have been shown to be effective in promoting these solvent-free transformations. mdpi.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of water as a solvent for the Strecker reaction has been demonstrated to be highly efficient. organic-chemistry.org For instance, β-cyclodextrin has been used as a biomimetic catalyst in water to afford α-aminonitriles in quantitative yields. organic-chemistry.org The catalyst's ability to be recycled further enhances the green credentials of this method. organic-chemistry.org

Strategies for Catalyst Recycling and Reusability

The development of recyclable and reusable catalysts is a key strategy for improving the sustainability and cost-effectiveness of chemical processes. In the context of α-aminonitrile synthesis, significant progress has been made in designing catalysts that can be easily recovered and reused without a significant loss of activity. jocpr.comniscpr.res.in

Heterogeneous catalysts, such as aluminum chloride immobilized on γ-alumina, have been shown to be efficient and recyclable for the Strecker reaction. niscpr.res.in This catalyst can be recovered by simple filtration and reused for multiple reaction cycles. niscpr.res.in Similarly, magnetic nanoparticles coated with a catalytic layer offer a convenient method for catalyst separation using an external magnet. mdpi.com

Homogeneous catalysts that can be recovered and reused have also been developed. For example, a pyridine (B92270) dicarboxylic acid guanidine–cobalt complex and uranyl acetate (B1210297) have been used as recyclable catalysts for the one-pot, three-component synthesis of α-aminonitriles. jocpr.comjocpr.com After the reaction, the catalyst can be recovered from the aqueous phase by evaporation and reused. jocpr.com Chiral organocatalysts have also been designed for asymmetric Strecker reactions with the advantage of recyclability, which is crucial for the economic viability of producing enantiomerically pure compounds. acs.org

Table 2: Examples of Recyclable Catalysts for α-Aminonitrile Synthesis

CatalystTypeRecovery MethodReference
Immobilized AlCl₃ on γ-Al₂O₃HeterogeneousFiltration niscpr.res.in
Magnetic Nanoparticle-supported CatalystHeterogeneousMagnetic Separation mdpi.com
Pyridine dicarboxylic acid guanidine–cobalt complexHomogeneousEvaporation of aqueous phase jocpr.comjocpr.com
Chiral amide-based organocatalystHomogeneousNot specified acs.org

Principles of Atom Economy and Waste Minimization in Chemical Syntheses

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. walisongo.ac.id Reactions with high atom economy are desirable as they generate minimal waste. The Strecker reaction, in its ideal one-pot, three-component form (aldehyde, amine, and cyanide source), can be highly atom-economical as all the atoms of the reactants are incorporated into the final α-aminonitrile product. researchgate.net

However, the use of stoichiometric reagents, such as in classical amide bond formation using coupling agents, often leads to poor atom economy due to the generation of significant amounts of byproducts. walisongo.ac.id Catalytic methods, by their very nature, improve atom economy as only a small amount of the catalyst is required. walisongo.ac.id

Waste minimization in the synthesis of this compound can be achieved by:

Employing catalytic methods: This reduces the amount of reagents needed and the subsequent waste generated.

Using solvent-free or aqueous reaction conditions: This eliminates the need for organic solvent waste disposal. organic-chemistry.orgorganic-chemistry.org

Choosing safer, less toxic reagents: For example, using non-toxic cyanide sources can reduce the hazardous nature of the waste stream. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Amino[3-(benzyloxy)phenyl]acetonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common synthetic approach involves the condensation of 3-(benzyloxy)benzaldehyde with a nitrile source (e.g., cyanide salts) under acidic or basic conditions. For optimization:

  • Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to improve purity. Hydrochloride salt formation (as in structurally similar compounds) can enhance stability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., benzyloxy group at C3, nitrile peak at ~110-120 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ ion). Gas chromatography-MS (GC-MS) aids in detecting volatile impurities .
  • IR Spectroscopy : Nitrile stretching vibrations (~2240 cm1^{-1}) and benzyloxy C-O bonds (~1250 cm1^{-1}) provide functional group confirmation.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitrile vapors.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers due to nitrile reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Dose-Response Analysis : Compare EC50_{50} values across studies; discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) .

Q. What computational strategies are recommended to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on benzyloxy-nitrile interactions with hydrophobic pockets.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over time.
  • QSAR Modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity using descriptors like logP and polar surface area .

Q. How does the substitution pattern of the benzyloxy group influence the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP/Solubility : Electron-withdrawing groups (e.g., nitro) reduce logP, while electron-donating groups (e.g., methoxy) increase hydrophobicity.
  • Stability : Ortho-substituted benzyloxy groups may sterically hinder nitrile hydrolysis.
  • Crystallinity : Para-substitution often improves crystal lattice packing, aiding in XRD analysis .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Optimize temperature, stoichiometry, and catalyst loading via response surface methodology.
  • Purification Scaling : Transition from column chromatography to fractional crystallization or continuous flow reactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.